Kinase Selectivity: Near-Complete Abrogation of Kinase Binding vs. Bosutinib and Sunitinib
In a competitive binding assay against 392 non-mutant and 59 mutant kinases performed under identical conditions (DiscoverX panel), Quinoline derivative 9 exhibited zero high-affinity kinase binders. This is in striking contrast to sunitinib (219 non-mutant kinase hits) and bosutinib (147 non-mutant kinase hits), both of which share the quinoline core scaffold [1]. The complete loss of kinase affinity was an intentional outcome of the medicinal chemistry program, achieved through repositioning the cyano group from R3 (bosutinib) to R2 and modifying the R4 substituent [1].
| Evidence Dimension | Number of non-mutant kinases bound (competitive binding assay, DiscoverX panel) |
|---|---|
| Target Compound Data | 0 high-affinity kinase binders out of 392 non-mutant kinases tested [1] |
| Comparator Or Baseline | Bosutinib: 147 non-mutant kinase hits; Sunitinib: 219 non-mutant kinase hits [1] |
| Quantified Difference | Derivative 9: 0 kinases bound vs. bosutinib (147) and sunitinib (219); ~100% reduction in kinase polypharmacology [1] |
| Conditions | Competitive binding assay, DiscoverX panel, 392 non-mutant kinases, compounds tested at single concentration under matched conditions [1] |
Why This Matters
For researchers requiring clean insulinotropic readouts without kinase-driven off-target effects, derivative 9 provides a uniquely silent background that no other quinoline in this series can offer.
- [1] Orfi Z, Waczek F, Szabadkai I, Torka R, Hartmann J, Orfi L, Ullrich A. Novel members of quinoline compound family enhance insulin secretion in RIN-5AH beta cells and in rat pancreatic islet microtissue. Scientific Reports. 2017 Mar 8;7:44073. doi: 10.1038/srep44073. View Source
